molecular formula C23H24N2O4 B2647464 Ethyl 4-((2,5-dimethylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899993-35-2

Ethyl 4-((2,5-dimethylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2647464
CAS No.: 899993-35-2
M. Wt: 392.455
InChI Key: AKOHLYCFPOTJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((2,5-dimethylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a chemical research compound designed for biochemical research. It is of significant interest in medicinal chemistry and pharmacology, particularly as part of the diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue family. These compounds have been demonstrated to exhibit potent anti-inflammatory activity by targeting the c-Jun N-terminal kinase 2 (JNK2) and inhibiting the subsequent JNK2-NF-κB/MAPK signaling pathway . This mechanism is crucial in the cellular response to stress and inflammation. Research on analogous structures has shown remarkable in vivo efficacy in models of complex inflammatory conditions, such as acute lung injury (ALI) and sepsis, highlighting the therapeutic potential of this chemical class . Furthermore, optimized compounds within this series have displayed good bioavailability and a favorable safety profile in preliminary toxicological studies, making them valuable tools for target validation and lead optimization in drug discovery campaigns . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-[(2,5-dimethylphenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-5-28-23(27)22-20(29-14-18-12-16(3)6-9-17(18)4)13-21(26)25(24-22)19-10-7-15(2)8-11-19/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOHLYCFPOTJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2,5-dimethylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activities, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 321.36 g/mol

The structure includes a dihydropyridazine core, which is known for various biological activities. The presence of substituents such as the dimethylbenzyl and p-tolyl groups may influence its pharmacological properties.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Antioxidant Activity : Compounds with carbonyl and hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
  • Enzyme Inhibition : Many dihydropyridazine derivatives act as inhibitors for enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : Some derivatives may interact with specific receptors, influencing signal transduction pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of pyridazine derivatives. For instance:

  • Cell Proliferation Inhibition : this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer cells) at concentrations ranging from 10 to 50 µM over a 72-hour exposure period.

Antimicrobial Activity

Research has shown that similar compounds possess antimicrobial properties. Ethyl esters have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing:

  • Minimum Inhibitory Concentrations (MICs) : Values ranged from 25 to 100 µg/mL, indicating moderate antimicrobial activity.

Case Studies and Research Findings

StudyFindings
Anticancer Study In vitro studies showed that the compound inhibited the growth of MIA PaCa-2 cells by inducing apoptosis. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
Antimicrobial Evaluation The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Enzyme Inhibition Assays Preliminary results indicated that the compound could inhibit key enzymes involved in cancer metabolism, though further studies are needed to clarify these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

Below is a comparative analysis of the target compound with structurally related pyridazinedione and aryl-substituted derivatives:

Compound Substituents Molecular Weight Key Features
Ethyl 4-((2,5-dimethylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (Target) - 4-O-(2,5-dimethylbenzyl)
- 1-p-tolyl
~427.45 g/mol Electron-donating methyl groups on benzyloxy; p-tolyl enhances lipophilicity.
Ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate - 4-Cl
- 1-(3,5-dichlorophenyl)
403.64 g/mol Electron-withdrawing Cl substituents; higher halogen content increases polarity.
Celecoxib Related Compound E (USP) - Hydrazinyl-benzenesulfonamide
- p-tolyl
303.38 g/mol Sulfonamide group; hydrazine linker for potential COX-2 inhibition.

Functional and Structural Insights

Substituent Effects on Reactivity and Bioactivity: The target compound’s 2,5-dimethylbenzyloxy group introduces steric bulk and electron-donating effects, which may stabilize the pyridazine ring against nucleophilic attack compared to the electron-withdrawing 4-Cl group in the dichlorophenyl analog .

Crystallographic and Hydrogen-Bonding Behavior :

  • The target compound’s benzyloxy group may participate in C–H···O interactions or π-stacking, whereas the dichlorophenyl analog’s Cl atoms could form halogen bonds. Such differences influence crystal packing and solubility .
  • Software like SHELX and WinGX would be critical for refining these structural models.

Research Findings and Limitations

  • Synthetic Challenges: No direct synthetic protocols are provided in the evidence, but Modern Synthetic Reactions highlights methodologies for analogous ester and aryl coupling steps.
  • Data Gaps : Experimental data on solubility, melting points, or biological activity are absent in the provided evidence. Future work should prioritize these measurements.
  • Crystallography Tools : Structural comparisons rely heavily on software like SHELXL and ORTEP , which are industry standards for small-molecule refinement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.